Cas no 1607315-36-5 (4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride)

4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-(Aminomethyl)-N-(2-hydroxyphenyl)benzamide Hydrochloride
- 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride
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4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-138952-0.5g |
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride |
1607315-36-5 | 0.5g |
$679.0 | 2023-02-15 | ||
Enamine | EN300-138952-2.5g |
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride |
1607315-36-5 | 2.5g |
$1707.0 | 2023-02-15 | ||
Enamine | EN300-138952-0.1g |
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride |
1607315-36-5 | 0.1g |
$301.0 | 2023-02-15 | ||
Enamine | EN300-138952-1.0g |
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride |
1607315-36-5 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-138952-1000mg |
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride |
1607315-36-5 | 90.0% | 1000mg |
$871.0 | 2023-09-30 | |
A2B Chem LLC | AV62057-250mg |
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride |
1607315-36-5 | 90% | 250mg |
$489.00 | 2024-04-20 | |
1PlusChem | 1P01ACVD-1g |
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride |
1607315-36-5 | 90% | 1g |
$1003.00 | 2025-03-19 | |
1PlusChem | 1P01ACVD-10g |
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride |
1607315-36-5 | 90% | 10g |
$4692.00 | 2023-12-20 | |
1PlusChem | 1P01ACVD-5g |
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride |
1607315-36-5 | 95% | 5g |
$3183.00 | 2024-06-20 | |
Aaron | AR01AD3P-50mg |
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride |
1607315-36-5 | 95% | 50mg |
$303.00 | 2025-02-09 |
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochlorideに関する追加情報
Recent Advances in the Study of 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride (CAS: 1607315-36-5)
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride (CAS: 1607315-36-5) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases and cancer. This research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, pharmacological properties, and potential clinical applications.
One of the key areas of investigation has been the compound's role as a modulator of protein-protein interactions (PPIs). PPIs are critical in numerous cellular processes, and dysregulation of these interactions is implicated in various diseases. Researchers have demonstrated that 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride can selectively inhibit specific PPIs, making it a promising candidate for drug development. Structural studies using X-ray crystallography and NMR spectroscopy have provided insights into the binding modes of this compound, facilitating the design of more potent analogs.
In addition to its role in PPIs, recent studies have investigated the compound's pharmacokinetic and pharmacodynamic properties. Preclinical trials have shown favorable bioavailability and tissue distribution, with minimal off-target effects. These findings are particularly encouraging for its potential use in treating central nervous system (CNS) disorders, where blood-brain barrier penetration is a critical factor. Further optimization of the compound's solubility and metabolic stability is currently underway to enhance its therapeutic efficacy.
Another promising avenue of research involves the compound's anti-inflammatory and neuroprotective effects. In vitro and in vivo studies have demonstrated its ability to reduce oxidative stress and inhibit pro-inflammatory cytokines, suggesting potential applications in conditions such as Alzheimer's disease and Parkinson's disease. These effects are believed to be mediated through the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways.
Despite these advancements, challenges remain in the development of 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride as a therapeutic agent. Issues such as dose-dependent toxicity and the need for targeted delivery systems are areas of active research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride represents a versatile and promising compound with multiple therapeutic potentials. Ongoing research aims to address the remaining challenges and fully elucidate its mechanisms of action. The compound's unique properties make it a valuable candidate for further development in the fields of neurodegenerative diseases, cancer, and inflammation.
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